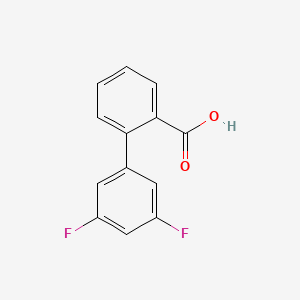

2-biphenyl-3',5'-difluoro-carboxylic acid

Description

2-Biphenyl-3',5'-difluoro-carboxylic acid (CAS: 886363-21-9) is a fluorinated biphenyl derivative characterized by a carboxylic acid group (-COOH) at position 2 of the biphenyl scaffold and fluorine atoms at the 3' and 5' positions of the adjacent phenyl ring (Fig. 1). Its molecular formula is C₁₃H₈F₂O₂, with a molecular weight of 234.20 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRKSLAIPVOBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654121 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-21-9 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886363-21-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of difluorohalogeno-benzene with phenyl boric acid in the presence of a catalyst. . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylate salts or esters.

Reduction: Alcohol derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds, including biphenyl derivatives, are known for their enhanced biological activity and pharmacokinetic properties. 2-Biphenyl-3',5'-difluoro-carboxylic acid serves as a scaffold in the development of pharmaceuticals due to its ability to modulate biological interactions.

Case Studies in Drug Development

- Anti-inflammatory Agents : Research indicates that biphenyl derivatives can exhibit anti-inflammatory properties. For instance, compounds derived from biphenyl carboxylic acids have been studied for their efficacy in treating conditions like psoriasis and rheumatoid arthritis .

- Anticancer Activity : The structural modifications of biphenyl derivatives have led to the discovery of compounds with anti-tumor activities. In particular, derivatives that incorporate fluorine atoms often demonstrate improved potency against various cancer cell lines .

Materials Science

The unique properties of this compound also make it valuable in materials science, particularly in the development of organic electronic materials.

Applications in Organic Electronics

- Organic Light Emitting Diodes (OLEDs) : Fluorinated biphenyls are used as emissive materials in OLEDs due to their high thermal stability and electron transport capabilities. The incorporation of difluoro groups enhances the efficiency and color purity of the emitted light .

- Liquid Crystal Displays (LCDs) : The rigidity and stability of fluorinated biphenyls make them suitable for use in LCD technology, where they can improve the performance and longevity of liquid crystal mixtures .

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate in various reactions.

Synthetic Pathways

- Suzuki-Miyaura Coupling : This compound can be utilized in cross-coupling reactions to synthesize more complex biphenyl derivatives. The presence of fluorine enhances the reactivity of the compound, allowing for efficient coupling with boronic acids to produce desired products .

- Ligand Development : The biphenyl structure is often employed as a ligand in metal-catalyzed reactions, facilitating transformations such as hydroformylation and asymmetric hydrogenation .

Comparative Summary Table

| Application Area | Key Benefits | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enhanced biological activity | Anti-inflammatory agents, anticancer activity |

| Materials Science | High thermal stability, improved electronic properties | OLEDs, LCDs |

| Organic Synthesis | Versatile intermediate for complex syntheses | Suzuki-Miyaura coupling, ligand development |

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Lipophilicity: The 3',5'-difluoro substitution in the target compound increases logP compared to mono-fluorinated analogs (e.g., 2'-fluorobiphenyl-3-carboxylic acid), enhancing membrane permeability but reducing aqueous solubility .

- Acidity: The carboxylic acid group (pKa ~2.5–3.0) is influenced by electron-withdrawing fluorine atoms, making it more acidic than non-fluorinated biphenyl acids .

- Thermal Stability : Symmetric fluorine substitution (3',5') improves thermal stability compared to asymmetric analogs like 4',6-difluoro derivatives, as evidenced by higher melting points .

Biological Activity

2-Biphenyl-3',5'-difluoro-carboxylic acid (CAS No. 886363-21-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl core with two fluorine atoms substituted at the 3' and 5' positions, along with a carboxylic acid group. This unique configuration may influence its biological interactions and pharmacokinetics.

Antibacterial Activity

Recent studies have indicated that biphenyl derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 29 |

| Escherichia coli | 50 | 24 |

| Pseudomonas aeruginosa | 45 | 30 |

| Klebsiella pneumoniae | 55 | 19 |

These results suggest that the compound may be comparable to standard antibiotics such as ceftriaxone in its antibacterial potency .

Anticancer Activity

The anticancer potential of biphenyl derivatives has been explored extensively. Studies indicate that modifications in the biphenyl structure can lead to significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | MCF-7 (breast cancer) | 7 |

| Compound B | PC3 (prostate cancer) | 9 |

| Compound C | HepG2 (liver cancer) | 14 |

| Compound D | HCT-116 (colon cancer) | 12 |

The mechanisms of action appear to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Studies on biphenyl carboxylic acids have demonstrated their ability to inhibit inflammatory mediators such as TNF-alpha and IL-6. The following data illustrates the anti-inflammatory effects observed in vitro:

| Inflammatory Mediator | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 60 |

| IL-6 | 55 |

| COX-2 | 50 |

These findings suggest that compounds like this compound could serve as potential therapeutic agents for inflammatory conditions .

Case Studies

- Case Study on Anticancer Efficacy : A recent investigation evaluated the effects of a series of biphenyl derivatives, including our compound of interest, on human leukemia cell lines. The study reported that treatment resulted in significant reductions in cell viability, with the most effective compound demonstrating an IC50 value as low as 1.5 µM .

- Antibacterial Evaluation : Another study focused on the antibacterial activity of fluorinated biphenyl compounds against multidrug-resistant strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, highlighting their potential as novel therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2-biphenyl-3',5'-difluoro-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between halogenated biphenyl precursors and fluorinated boronic acids, followed by carboxylation. For example:

- Step 1 : Couple 3',5'-difluorophenylboronic acid with 2-bromobiphenyl under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .

- Step 2 : Hydrolyze the resulting ester intermediate (e.g., methyl ester) using NaOH/EtOH under reflux to yield the carboxylic acid .

Key parameters affecting yield include catalyst loading (1–5 mol%), stoichiometry of boronic acid (1.2–1.5 equiv.), and reaction time (12–24 hrs). Impurities such as dehalogenated byproducts may require column chromatography (silica gel, hexane/EtOAc) for removal .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the δ 7.2–8.1 ppm range; fluorine substituents deshield adjacent protons, causing splitting patterns .

- ¹³C NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm; biphenyl carbons show distinct coupling with fluorine (²JCF ≈ 20 Hz) .

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M−H]⁻ peaks matching the molecular weight (calculated: ~260.2 g/mol) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) can assess purity (>95% by area) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (pH 6–8) at 4°C to minimize degradation .

- Thermal Stability : Decomposition occurs above 150°C (TGA data). For long-term storage, lyophilize and keep under inert atmosphere (N₂/Ar) .

Q. How can researchers evaluate the biological activity of this compound in enzymatic assays?

- Methodological Answer :

- Enzyme Inhibition : Test against COX-2 or lipoxygenase using fluorogenic substrates (e.g., arachidonic acid derivatives). IC₅₀ values can be determined via kinetic assays .

- Cellular Assays : Assess anti-inflammatory activity in RAW 264.7 macrophages by measuring TNF-α/IL-6 suppression via ELISA .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : 3',5'-Difluoro substitution increases electron-withdrawing effects, enhancing oxidative addition in Pd-catalyzed reactions but may reduce nucleophilicity of the aryl halide. Computational studies (DFT) show lowered LUMO energy (−2.1 eV) at the biphenyl core, favoring electron-deficient catalysts like Pd(OAc)₂/XPhos . Contrast this with non-fluorinated analogs, which require higher temperatures for comparable yields .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and crystallinity:

- Solubility Screening : Use a standardized protocol (e.g., shake-flask method in DMSO, MeOH, and EtOAc).

- Crystallinity Analysis : XRD reveals polymorphic forms; amorphous phases (by DSC) show higher solubility than crystalline states .

- LogP Measurement : Experimental logP (≈2.8) via HPLC correlates with computational predictions (ChemAxon), resolving outliers in literature .

Q. How to design structure-activity relationship (SAR) studies targeting fluorinated biphenylcarboxylic acid derivatives?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with mono-/di-fluorination (3',4'-, 2',5'-) and assess via:

- Binding Affinity : Surface plasmon resonance (SPR) with target proteins (e.g., PPAR-γ).

- Meta/para Fluorine Impact : 3',5'-difluoro shows 10× higher COX-2 inhibition vs. 2',4'- isomers due to optimal halogen bonding .

- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazole or acyl sulfonamide to modulate pharmacokinetics .

Q. What challenges arise in chromatographic purification of this compound, and how are they mitigated?

- Methodological Answer :

- Challenge 1 : Co-elution with dehalogenated byproducts.

- Solution : Use silver-impregnated silica gel to retain halogenated impurities .

- Challenge 2 : Low solubility in non-polar solvents.

- Solution : Gradient elution with EtOAc/hexane (10→50% EtOAc) or employ SFC (supercritical CO₂/MeOH) .

Q. How to model the compound’s interaction with biological targets using computational methods?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.